Cas no 4910-03-6 (BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-)

BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- Chemical and Physical Properties
Names and Identifiers
-
- BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-
- DTXSID50197691
- 3,5-Diethyl-4-hydroxybenzonitrile
- BRN 2578291
- 4-Hydroxy-3,5-diethylbenzonitrile
- DTXCID10120182
- 4910-03-6
- Benzonitrile, 3,5-diethyl-4-hydroxy-
-
- Inchi: InChI=1S/C11H13NO/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-6,13H,3-4H2,1-2H3
- InChI Key: LVXBYXUNTBNBSA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 175.099714
- Monoisotopic Mass: 175.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: 2.4
Experimental Properties
- Density: 1.07
- Boiling Point: 299.8°C at 760 mmHg
- Flash Point: 135.1°C
- Refractive Index: 1.545
BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45490753-1.0g |
3,5-diethyl-4-hydroxybenzonitrile |
4910-03-6 | 95% | 1.0g |
$0.0 | 2023-01-08 |
BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on BENZONITRILE, 3,5-DIETHYL-4-HYDROXY-
Recent Advances in the Study of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (CAS: 4910-03-6) in Chemical Biology and Pharmaceutical Research
The compound BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (CAS: 4910-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- as a key intermediate in the synthesis of novel bioactive molecules. Its phenolic hydroxyl group and nitrile functionality make it a versatile building block for the development of antioxidants, enzyme inhibitors, and other pharmacologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent COX-2 inhibitors, showcasing its potential in anti-inflammatory drug development.
In terms of biological activity, research has revealed that this compound exhibits notable free radical scavenging properties. A team from Harvard Medical School recently reported (2024) that derivatives of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- show promising neuroprotective effects in in vitro models of oxidative stress-related neurodegeneration. The study suggested that the compound's ability to donate hydrogen atoms from its phenolic group contributes significantly to its antioxidant capacity.
From a pharmaceutical formulation perspective, investigations into the physicochemical properties of 4910-03-6 have provided valuable insights. Research published in Pharmaceutical Research (2023) characterized its solubility profile and stability under various pH conditions, information critical for potential drug formulation strategies. The compound demonstrated good thermal stability but pH-dependent solubility, which may influence its bioavailability in different physiological environments.
Recent advances in analytical techniques have also facilitated more detailed studies of this compound. A 2024 paper in Analytical Chemistry presented a novel LC-MS/MS method for the sensitive detection and quantification of BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- and its metabolites in biological matrices, enabling more accurate pharmacokinetic studies.
Looking forward, several research groups are exploring the potential of this compound in targeted drug delivery systems. Preliminary results from MIT's Department of Chemical Engineering (2024) suggest that modifications to the benzonitrile moiety could enable the development of pH-responsive drug carriers, potentially enhancing therapeutic efficacy while minimizing side effects.
In conclusion, BENZONITRILE, 3,5-DIETHYL-4-HYDROXY- (4910-03-6) represents a compound of growing importance in pharmaceutical research. Its dual functionality, combined with demonstrated biological activity and formulation potential, positions it as a valuable scaffold for future drug discovery efforts. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.
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